Lipophilicity: Brominated vs. Non-Brominated Analog
The hydrochloride salt of 2-(4-bromothiophen-2-yl)piperidine exhibits a measured LogP of 3.12, which is 0.77 log units higher than the non-brominated analog 2-(thiophen-2-yl)piperidine hydrochloride (LogP 2.35). This increase is consistent with the hydrophobic contribution of the bromine substituent and places the compound closer to the optimal lipophilicity range (LogP 1–3) for CNS drug candidates while still within oral bioavailability guidelines .
| Evidence Dimension | Lipophilicity (LogP, hydrochloride salt form) |
|---|---|
| Target Compound Data | LogP = 3.12 (2-(4-Bromothiophen-2-yl)piperidine HCl) |
| Comparator Or Baseline | LogP = 2.35 (2-(Thiophen-2-yl)piperidine HCl) |
| Quantified Difference | ΔLogP = +0.77 (target compound more lipophilic by approximately 0.77 log units, corresponding to approximately 5.9-fold higher partition coefficient) |
| Conditions | Calculated/measured LogP values reported by Fluorochem Ltd. for hydrochloride salt forms. |
Why This Matters
The higher lipophilicity of the brominated compound may enhance membrane permeability and blood-brain barrier penetration potential in CNS-targeted drug discovery programs, while also affecting solubility and metabolic stability profiles relative to the non-brominated scaffold.
